molecular formula C13H16N2OS B2788099 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 855465-18-8

6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2788099
CAS No.: 855465-18-8
M. Wt: 248.34
InChI Key: SFSJEGYRQVGIBQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of an ethoxy group at the 6th position and a pyrrolidinyl group at the 2nd position on the benzo[d]thiazole ring. Benzo[d]thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms, coordinating host toxic behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Related compounds have been shown to interfere with the lasb system, a quorum-sensing pathway in pseudomonas aeruginosa . This interference can inhibit biofilm formation and virulence production, which are key factors in the pathogenesis of many bacterial infections .

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents, which could potentially influence the bioavailability of related compounds .

Result of Action

Similar compounds have been reported to exhibit promising quorum-sensing inhibitory activities, with ic50 values in the range of 455 to 1822 μg mL−1 . This suggests that these compounds could potentially inhibit the growth of certain bacteria without being antibiotic .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the functionalization of preformed benzo[d]thiazole rings. One common method includes the reaction of 6-ethoxybenzo[d]thiazole with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole ring.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include aldehydes and acids.
  • Reduction products include modified benzo[d]thiazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the ethoxy group, which may affect its biological activity.

    6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Morpholin-1-yl)benzo[d]thiazole: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both ethoxy and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

6-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSJEGYRQVGIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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